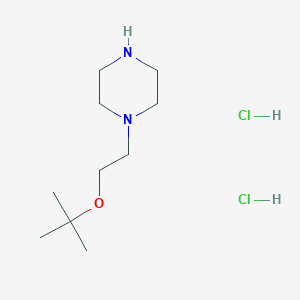

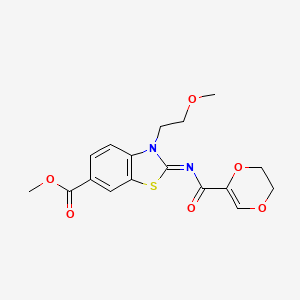

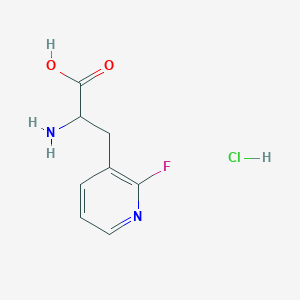

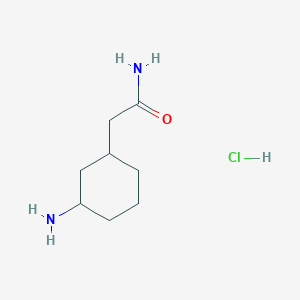

![molecular formula C24H21N3O5 B2399896 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923202-08-8](/img/structure/B2399896.png)

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

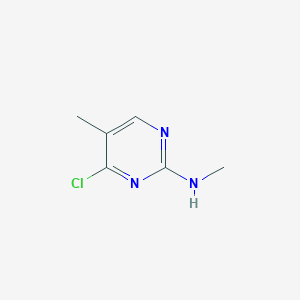

The compound is a complex organic molecule that likely contains a chromene structure . Chromenes are a type of heterocyclic compound that are widely present in natural products and pharmaceutical agents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, chromenes can generally be synthesized through various routes . For instance, one common method involves cyclization reactions and late-stage functionalization of parent chromenes .Aplicaciones Científicas De Investigación

- Anticancer Potential : Researchers have explored the anticancer properties of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Its unique spirocyclic structure may offer novel mechanisms of action against cancer cells .

- Antimicrobial Activity : Investigations suggest that this compound exhibits antimicrobial effects. It could serve as a lead compound for developing new antibiotics or antifungal agents .

- Chromene-Based Materials : 2H-chromenes, including our compound of interest, are valuable oxygen heterocycles. They find applications in materials science, such as organic light-emitting diodes (OLEDs), liquid crystals, and photoresponsive materials .

- Late-Stage Functionalization : Researchers have developed synthetic strategies for late-stage functionalization of 2H-chromenes. This allows modification of specific positions within the chromene ring, enabling tailored material properties .

- Total Synthesis of Natural Products : The compound’s spirocyclic framework has been utilized in the total synthesis of complex natural products. By incorporating this scaffold, chemists can access structurally diverse molecules with potential biological activities .

- Enzyme Inhibitors : The carbonyl groups and spirocyclic motif in 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it an interesting candidate for enzyme inhibition studies. Researchers investigate its interactions with specific enzymes and their potential therapeutic implications .

- Pharmacophore Modeling : Computational studies can identify key pharmacophoric features within the compound. These insights aid in designing derivatives with improved bioactivity and selectivity .

Medicinal Chemistry and Drug Development

Materials Science and Organic Synthesis

Natural Product Synthesis

Chemical Biology and Enzyme Inhibition

Pharmacophore Exploration

Chemical Education and Outreach

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5/c28-20(18-14-17-8-4-5-9-19(17)32-21(18)29)26-12-10-24(11-13-26)22(30)27(23(31)25-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTJKWWJNWRFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)

![1-(3-fluorobenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2399818.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)

![methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2399827.png)

![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2399836.png)